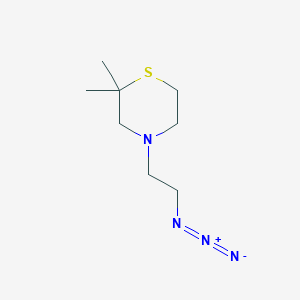
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” is a complex organic compound. Azidoethyl groups are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Synthesis Analysis
While specific synthesis methods for “4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” are not available, azido compounds are often synthesized using azide salts or by substitution reactions involving halides .Chemical Reactions Analysis
Azido compounds are known to participate in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to attach various functional groups to a molecule.科学的研究の応用
Heterocycle Synthesis
Organic azides, including 4-(2-azidoethyl)-2,2-dimethylthiomorpholine, play a crucial role in heterocycle synthesis. Researchers have harnessed their intermolecular or intramolecular reactions under various conditions (thermal, catalyzed, or noncatalyzed) to prepare basic five-, six-, and organometallic heterocyclic systems. These reactions yield fused analogs with diverse applications .
Functional Group Transformation
The azido group in 4-(2-azidoethyl)-2,2-dimethylthiomorpholine can undergo various chemical reactions. Researchers have explored its functionality in different contexts, such as nucleophilic addition (e.g., Aza-Michael addition), cycloaddition reactions (including [3+2] cycloadditions), and mixed addition/cyclization/oxygen processes .
One-Pot Domino Reactions
One-pot domino reactions are powerful tools for synthesizing complex molecules efficiently. Organic azides, including our compound of interest, participate in these reactions to construct various heterocycles. Researchers have developed methods that allow the simultaneous formation of multiple bonds, leading to diverse products .
Chemoselectivity and Catalysts
The choice of catalysts significantly influences the outcome of chemical reactions. Researchers have explored the utility of specific catalysts in favoring C-H and C-N bond formation during the synthesis of heterocycles from organic azides. Understanding chemoselectivity is essential for designing efficient synthetic routes .
Ugi Four-Component Reaction
The Ugi reaction, a multicomponent process, involves the condensation of an amine, an isocyanide, an aldehyde, and a carboxylic acid. Organic azides can participate in Ugi reactions, leading to diverse heterocyclic products. This strategy allows rapid access to complex molecular scaffolds .
C-H Amination via Insertion Reactions
Researchers have explored the insertion of nitrogen atoms into C-H bonds using organic azides. This approach enables the direct functionalization of C-H bonds, leading to the formation of valuable heterocycles. The azido group serves as a versatile nitrogen source in these reactions .
These applications highlight the versatility of 4-(2-azidoethyl)-2,2-dimethylthiomorpholine in synthetic chemistry and its potential impact across various fields. If you’d like further details or have additional questions, feel free to ask! 😊
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-azidoethyl)-2,2-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSXZYSUOWDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

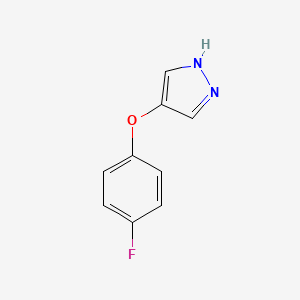

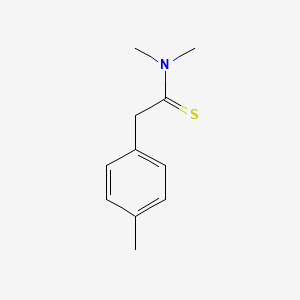
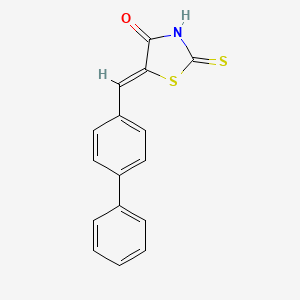
![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
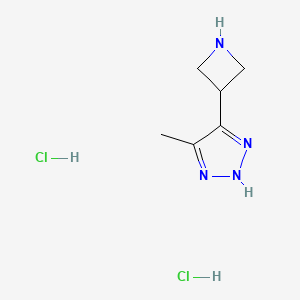
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)

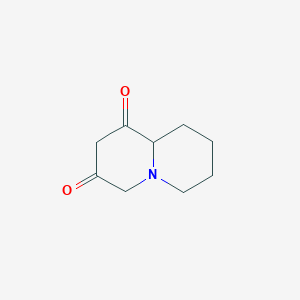
![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)
